

# In vivo efficacy of Glutaminase-IN-1 compared to other GLS1 inhibitors

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Compound of Interest		
Compound Name:	Glutaminase-IN-1	
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An objective comparison of the in vivo efficacy of **Glutaminase-IN-1** with other prominent GLS1 inhibitors is currently challenging due to the limited publicly available data for a compound specifically named "**Glutaminase-IN-1**." Extensive searches of the scientific literature did not yield in vivo efficacy, pharmacokinetic, or pharmacodynamic data for a molecule with this designation.

Therefore, this guide will focus on a detailed comparison of two widely studied and clinically relevant GLS1 inhibitors: CB-839 (Telaglenastat) and BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide). This comparison is based on available preclinical data from in vivo studies.

## Comparison of In Vivo Efficacy: CB-839 vs. BPTES

CB-839 and BPTES are both allosteric inhibitors of glutaminase 1 (GLS1), the enzyme responsible for converting glutamine to glutamate. This initial step is crucial for the metabolic reprogramming observed in many cancer cells, which rely on glutamine for energy production and biosynthesis.[1] Both inhibitors have demonstrated anti-tumor activity in a variety of preclinical cancer models.

## **Quantitative Data Summary**

The following table summarizes the in vivo efficacy of CB-839 and BPTES in different cancer models as reported in published studies.



Inhibitor	<b>Cancer</b> <b>Model</b>	Animal Model	Dosing Regimen	Key Efficacy Results	Reference
CB-839 (Telaglenasta t)	Triple- Negative Breast Cancer (TNBC) Patient- Derived Xenograft (PDX)	SCID Mice	200 mg/kg, twice daily, oral	Significant tumor growth inhibition as a single agent.	[2]
HER2+ Breast Cancer Xenograft (JIMT-1)	SCID Mice	200 mg/kg, twice daily, oral	Significant tumor growth inhibition as a single agent and in combination with paclitaxel.	[2]	
Non-Small Cell Lung Cancer (NSCLC) Xenograft (H460)	Mice	200 mg/kg, twice daily, before radiation	Increased response to radiotherapy by 30%.[3]	[3]	
Melanoma (B16 mouse model)	C57BL/6 mice	Not specified	Improved anti-tumor activity of adoptive T cell therapy and checkpoint inhibitors.[4]	[4]	



BPTES	Pancreatic Cancer Patient- Derived Xenograft (PDX)	Mice	12.5 mg/kg, once daily, intraperitonea	Statistically significant tumor growth inhibition.	[5]
MYC- mediated Hepatocellula r Carcinoma	Immune- competent mice	Not specified	Prolonged survival without apparent toxicities.		
Lymphoma B cell Xenograft (P493)	Mice	Not specified	Inhibited tumor cell growth.	_	
BPTES Nanoparticles	Pancreatic Cancer Patient- Derived Xenograft (PDX)	Mice	54 mg/kg, every 3 days	Comparable antitumor efficacy to CB-839 but with no observed liver toxicity.	[6]

Note: Direct comparison of efficacy can be challenging due to variations in experimental models, dosing schedules, and endpoint measurements across different studies.

## **Key Findings from Preclinical Studies**

 CB-839 (Telaglenastat) has shown broad anti-tumor activity in various solid tumors and hematological malignancies.[7] It is orally bioavailable and has been advanced into clinical trials.[8] In preclinical models, CB-839 has demonstrated efficacy both as a monotherapy and in combination with other anti-cancer agents, including chemotherapy and immunotherapy.[2][4] For instance, in melanoma models, CB-839 enhanced the efficacy of immune checkpoint inhibitors.[4]



- BPTES is a potent and selective GLS1 inhibitor but has limitations due to its poor solubility
  and pharmacokinetic properties, which has somewhat restricted its clinical development.[1]
  Despite these limitations, BPTES has demonstrated significant anti-tumor effects in several
  preclinical models, including pancreatic cancer and hepatocellular carcinoma.[5]
- BPTES Nanoparticles have been developed to overcome the solubility issues of the parent compound. Studies have shown that BPTES nanoparticles have improved pharmacokinetics and efficacy compared to unencapsulated BPTES.[6] Notably, in a pancreatic cancer model, BPTES nanoparticles showed similar antitumor efficacy to CB-839 but at a much lower total dose and without the liver enzyme elevations observed with CB-839 treatment.[6]

## **Experimental Protocols**

Below are representative experimental methodologies for evaluating the in vivo efficacy of GLS1 inhibitors, based on published studies.

### **General In Vivo Xenograft Study Protocol**

- Cell Culture: Human cancer cell lines (e.g., HCC1806 for TNBC, H460 for NSCLC) are cultured under standard conditions.
- Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
- Tumor Implantation: A suspension of cancer cells (typically 1 to 10 million cells) is injected subcutaneously into the flank of the mice. For patient-derived xenografts (PDX), tumor fragments are implanted.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width<sup>2</sup>)/2.
- Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups.
  - Vehicle Control: Administered with the same vehicle used to dissolve the inhibitor.



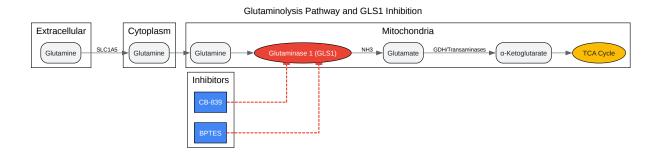
- Inhibitor Treatment:
  - CB-839: Typically administered orally (p.o.) at a dose of 200 mg/kg, twice daily.[2][3]
  - BPTES: Often administered intraperitoneally (i.p.) due to poor oral bioavailability, at doses around 12.5 mg/kg daily.[5]
- Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints
  may include body weight monitoring (to assess toxicity), survival analysis, and biomarker
  analysis from tumor tissue at the end of the study.
- Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.

### **Pharmacodynamic Analysis**

To confirm target engagement in vivo, tumor and plasma samples can be collected at the end of the study. Metabolomic analysis is often performed to measure the levels of glutamine, glutamate, and other downstream metabolites of glutaminolysis. A successful inhibition of GLS1 would be expected to lead to an increase in glutamine and a decrease in glutamate levels within the tumor tissue.

# Visualizations Glutaminolysis Signaling Pathway and Inhibition





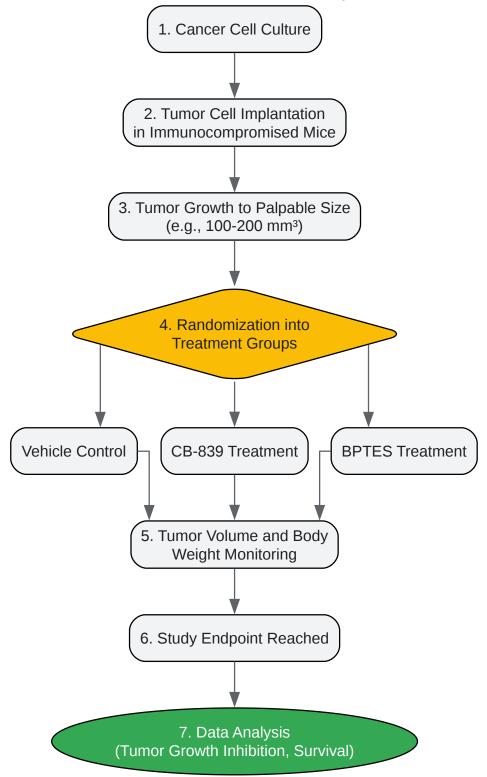
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Caption: Mechanism of GLS1 inhibitors in the glutaminolysis pathway.

## **Experimental Workflow for In Vivo Efficacy**



### Experimental Workflow for In Vivo Efficacy of GLS1 Inhibitors



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Caption: Workflow for evaluating in vivo efficacy of GLS1 inhibitors.



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